molecular formula C11H11Cl2N3O B14062232 4-Amino-2-(2,6-dichlorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one

4-Amino-2-(2,6-dichlorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one

Cat. No.: B14062232
M. Wt: 272.13 g/mol
InChI Key: GXJHDHRTCHDKEL-UHFFFAOYSA-N
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Description

4-Amino-2-(2,6-dichlorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one is a chemical compound with a unique structure that includes an amino group, dichlorophenyl group, and a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2,6-dichlorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one typically involves the reaction of 2,6-dichlorobenzaldehyde with 4-aminoantipyrine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or sale.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2,6-dichlorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and dichlorophenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-Amino-2-(2,6-dichlorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Amino-2-(2,6-dichlorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,6-dichlorophenol: Shares the dichlorophenyl and amino groups but lacks the pyrazolone ring.

    2,6-Dichloro-4-aminophenol: Similar structure but different functional groups.

    3,5-Dichloro-4-hydroxyaniline: Contains similar chlorinated phenyl and amino groups.

Uniqueness

4-Amino-2-(2,6-dichlorophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one is unique due to its specific combination of functional groups and the pyrazolone ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H11Cl2N3O

Molecular Weight

272.13 g/mol

IUPAC Name

4-amino-2-(2,6-dichlorophenyl)-1,5-dimethylpyrazol-3-one

InChI

InChI=1S/C11H11Cl2N3O/c1-6-9(14)11(17)16(15(6)2)10-7(12)4-3-5-8(10)13/h3-5H,14H2,1-2H3

InChI Key

GXJHDHRTCHDKEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=C(C=CC=C2Cl)Cl)N

Origin of Product

United States

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